molecular formula C20H16FN3O2S B5234381 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide CAS No. 5913-52-0

2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B5234381
CAS No.: 5913-52-0
M. Wt: 381.4 g/mol
InChI Key: OSWWQGLCPRWGFI-UHFFFAOYSA-N
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Description

This compound (molecular formula: C₂₀H₁₆FN₃O₂S, molecular weight: 381.425 g/mol) features a tetrahydropyridinone core substituted with a 4-fluorophenyl group at position 4, a cyano group at position 3, and a thioacetamide linkage at position 2. Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

2-[[5-cyano-4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2S/c21-14-8-6-13(7-9-14)16-10-18(25)24-20(17(16)11-22)27-12-19(26)23-15-4-2-1-3-5-15/h1-9,16H,10,12H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWWQGLCPRWGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386885
Record name CDS1_005006
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5913-52-0
Record name CDS1_005006
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzaldehyde with cyanoselenoacetamide and Meldrum’s acid in the presence of N-methylmorpholine . This reaction proceeds through the formation of a Michael adduct, which is then cyclized to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could result in simpler derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity could be explored for developing new pharmaceuticals or studying biochemical pathways.

    Medicine: The compound may have therapeutic potential, particularly in the development of drugs targeting specific molecular pathways.

    Industry: While not widely used industrially, the compound’s properties could be leveraged in specialized applications, such as materials science or catalysis.

Mechanism of Action

The mechanism of action for 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The cyano and fluorophenyl groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide

  • Key Differences: Replaces the 4-fluorophenyl group with a 4-chlorophenyl substituent, increasing lipophilicity (Cl vs. F).
  • Synthesis: Prepared via reflux of 2-chloro-N-(4-chlorophenyl)acetamide with sodium acetate in ethanol (85% yield) .
  • Implications : The styryl groups may improve binding to hydrophobic enzyme pockets but reduce solubility compared to the target compound.

5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide

  • Key Differences: Substitutes the tetrahydropyridinone core with a 1,4-dihydropyridine ring, reducing oxidation stability. Includes a 2-furyl group (electron-rich) and methoxyphenyl substituents, which may enhance solubility via hydrogen bonding.
  • Implications : The methoxy groups could improve bioavailability but may alter target specificity due to steric effects .

2-{[3-Cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

  • Key Differences :
    • Replaces the 4-fluorophenyl group with a trifluoromethyl group at position 4, introducing strong electron-withdrawing effects.
    • Substitutes the phenyl group in the acetamide moiety with a 4-methoxyphenyl group.
  • Implications : The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy group may modulate pharmacokinetics .

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₂₀H₁₆FN₃O₂S 381.425 4-Fluorophenyl, tetrahydropyridinone, thioacetamide Balanced lipophilicity, hydrogen-bonding sites
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide C₂₈H₂₂ClN₃O₂S 500.01 4-Chlorophenyl, styryl groups High hydrophobicity, π-π stacking potential
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-DHP-3-CA C₂₈H₂₅N₃O₅S 539.58 2-Furyl, methoxyphenyl, 1,4-dihydropyridine Enhanced solubility, reduced stability
2-{[3-Cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide C₂₂H₁₆F₄N₃O₂S 486.44 Trifluoromethyl, 4-methoxyphenyl High metabolic stability, electron withdrawal

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